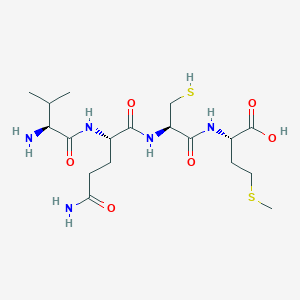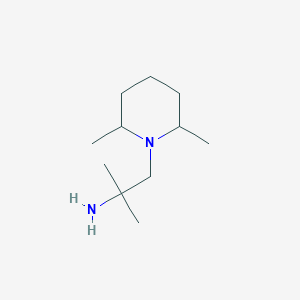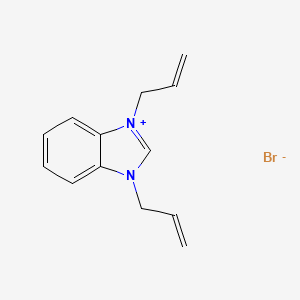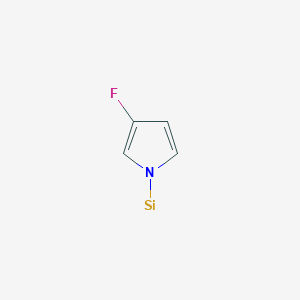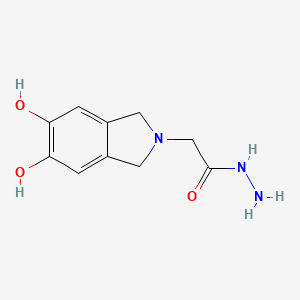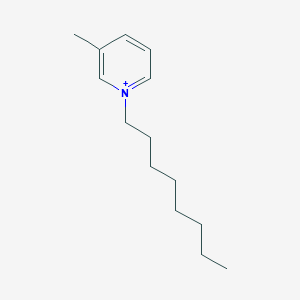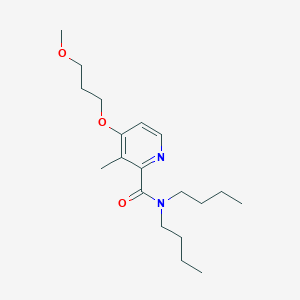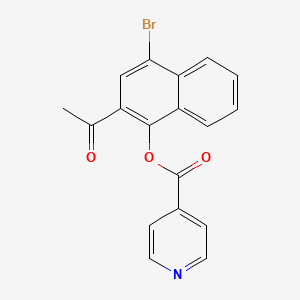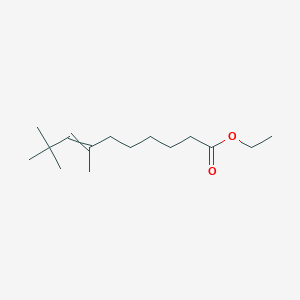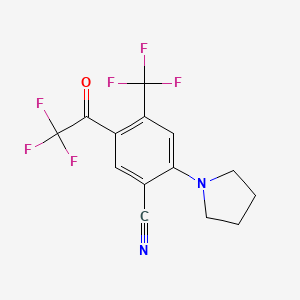
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, trifluoroacetyl, and trifluoromethyl groups attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a benzonitrile derivative. The trifluoroacetyl and trifluoromethyl groups are often introduced through electrophilic aromatic substitution reactions using reagents such as trifluoroacetic anhydride and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic anhydride for electrophilic substitution; sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroacetyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzonitrile.
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile: Similar but lacks the trifluoroacetyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoroacetyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
682345-07-9 |
|---|---|
分子式 |
C14H10F6N2O |
分子量 |
336.23 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-5-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)10-6-11(22-3-1-2-4-22)8(7-21)5-9(10)12(23)14(18,19)20/h5-6H,1-4H2 |
InChIキー |
KHPLELRKILMQJC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=C(C=C2C#N)C(=O)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


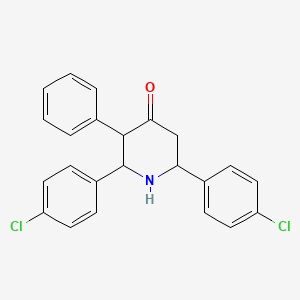
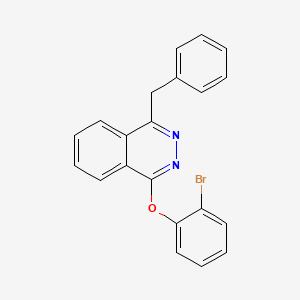
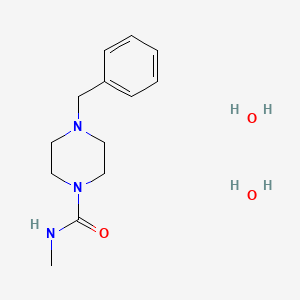
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
